

# Spectroscopic Profile of 3-Fluoro-4-nitropyridine-N-oxide: A Technical Guide

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## Compound of Interest

Compound Name: **3-Fluoro-4-nitropyridine-N-oxide**

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Fluoro-4-nitropyridine-N-oxide**, a key intermediate in the synthesis of various pharmaceutical and radiopharmaceutical agents. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant value to researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Core Spectroscopic Data

The structural elucidation of **3-Fluoro-4-nitropyridine-N-oxide** is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key findings from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, IR, and MS analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **3-Fluoro-4-nitropyridine-N-oxide** in solution. The spectra are characterized by chemical shifts ( $\delta$ ) in parts per million (ppm) and coupling constants ( $J$ ) in Hertz (Hz), which reveal the electronic environment and connectivity of the nuclei.

Table 1:  $^1\text{H}$  NMR Data for **3-Fluoro-4-nitropyridine-N-oxide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.25	d	6.5	H-6
8.17	dd	9.5, 1.5	H-2
7.60	dd	6.5, 4.5	H-5

Table 2:  $^{13}\text{C}$  NMR Data for **3-Fluoro-4-nitropyridine-N-oxide**

Chemical Shift ( $\delta$ ) ppm	
155.1 (d, $J = 275.0$ Hz)	C-3
142.0 (d, $J = 15.0$ Hz)	C-4
138.8 (d, $J = 2.5$ Hz)	C-2
128.9 (d, $J = 5.0$ Hz)	C-6
118.1 (d, $J = 10.0$ Hz)	C-5

Table 3:  $^{19}\text{F}$  NMR Data for **3-Fluoro-4-nitropyridine-N-oxide**

Chemical Shift ( $\delta$ ) ppm	
-118.9	F-3

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **3-Fluoro-4-nitropyridine-N-oxide** displays strong absorptions corresponding to the N-O and  $\text{NO}_2$  moieties.

Table 4: IR Absorption Data for **3-Fluoro-4-nitropyridine-N-oxide**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
1550-1500	Asymmetric NO <sub>2</sub> stretch
1390-1330	Symmetric NO <sub>2</sub> stretch
1250-1240	N-O stretch (N-oxide)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.[\[1\]](#)

Table 5: Mass Spectrometry Data for **3-Fluoro-4-nitropyridine-N-oxide**

m/z	Interpretation
158	[M] <sup>+</sup> (Molecular ion)
142	[M-O] <sup>+</sup>
112	[M-NO <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), and placed in a 5 mm NMR tube.

- <sup>1</sup>H NMR: The spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.
- <sup>13</sup>C NMR: The spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts were referenced to the solvent peak.

- $^{19}\text{F}$  NMR: The spectrum was recorded with proton decoupling. Chemical shifts were referenced to an external standard, such as  $\text{CFCl}_3$ .

## Infrared (IR) Spectroscopy

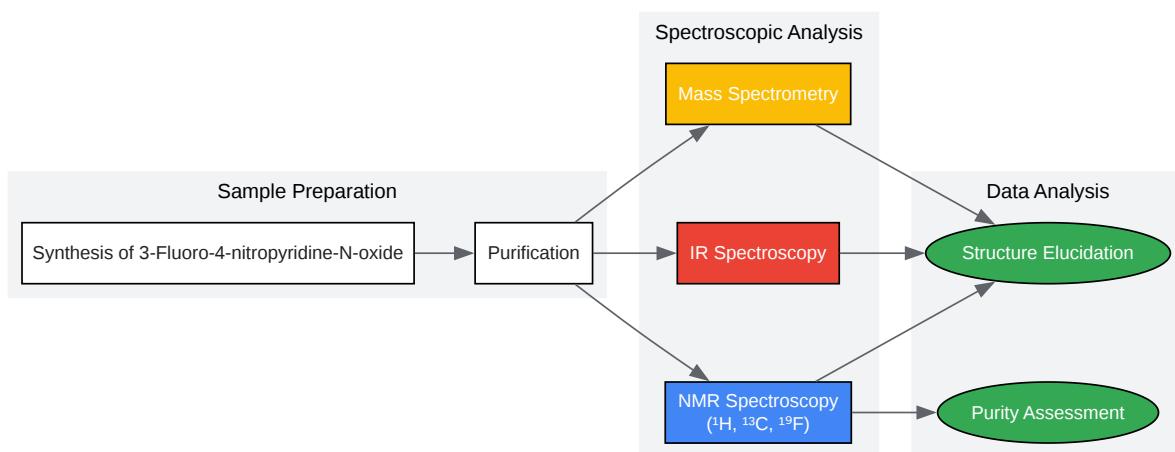
The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the mid-IR range ( $4000\text{-}400\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a high-energy electron beam. The resulting charged fragments were separated by their mass-to-charge ratio ( $\text{m/z}$ ) and detected.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **3-Fluoro-4-nitropyridine-N-oxide**.



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Caption: Workflow for the spectroscopic characterization of **3-Fluoro-4-nitropyridine-N-oxide**.

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## References

- 1. Buy 3-Fluoro-4-nitropyridine-N-oxide | 769-54-0 [smolecule.com]
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